2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO . It is a solid substance . The compound’s CAS Number is 2061980-48-9 .
Molecular Structure Analysis
The linear formula of this compound is C8H10Cl3NO . The molecular weight of the compound is 242.53 . Further details about the molecular structure are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature . . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthetic Applications : The compound is used in synthesizing various chemicals. For instance, it is involved in the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines (Tanaka, Yasuo, Aizawa, & Torii, 1989). Another study describes the synthesis of formazans from a Mannich base as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antimicrobial Research : This compound plays a role in the creation of substances with antimicrobial properties. For example, the synthesis of 1,5-Benzothiazepines and their evaluation for antimicrobial activity (Pant, Sharma, & Pant, 2008).
Pharmacological Research : In the field of pharmacology, it's used in researching potential anticancer agents. A study found that a molecule similar to this compound, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, induced apoptosis in various cancer cells (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).
Biocatalysis and Bioreduction : The compound is also involved in biocatalytic processes. For instance, single mutations of ketoreductase enhance the bioreductive production of a related compound, (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol (Zhao, Liu, Pei, Guo, & Wu, 2017).
Chemical Structure and Properties : Studies also focus on understanding the structural properties of related compounds, such as 4-nitroso-5-aminopyrazole and its salts (Holschbach, Sanz, Claramunt, Infantes, Motherwell, Raithby, Jimeno, Herrero, Alkorta, Jagerovic, & Elguero, 2003).
Biological Activity and Drug Synthesis : The compound's derivatives are studied for their biological activity, which is crucial in drug synthesis. For example, the synthesis of 1‐halophenyl 4‐(2‐imidazolyl)‐1‐butanones and 5‐(2‐imidazolyl)‐1‐pentanones for potential pharmaceutical applications (Huang & Bauer, 1997).
Material Science : Additionally, it's used in material science for the development of novel chemical compounds, such as the synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones (Alberola, Álvaro, Ortega, & Sañudo, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(2,5-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGNQNNTBLYRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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